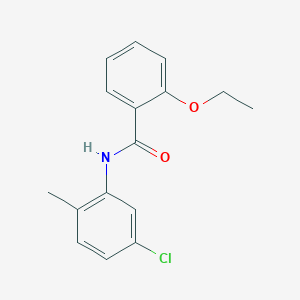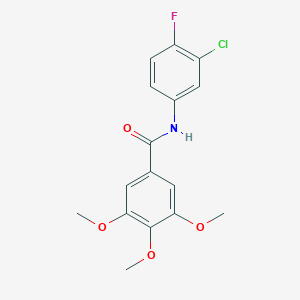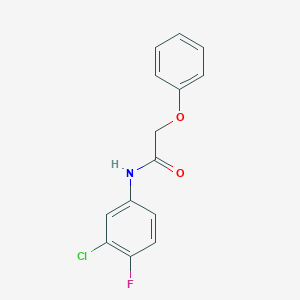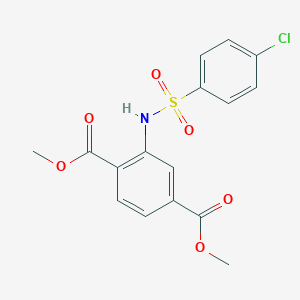
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate, also known as DCAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCAT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 421.86 g/mol.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate is not fully understood, but it is believed to act as an inhibitor of enzymes by binding to their active sites and preventing their activity. Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has been shown to exhibit competitive inhibition against carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, reduction of acid-base balance, and potential cytotoxicity. However, further research is needed to fully understand the effects of Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate on the body and its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has several advantages for use in laboratory experiments, including its high purity and stability, as well as its potential as a building block in the synthesis of various organic compounds. However, Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate, including the development of new synthetic methods for its production, the exploration of its potential applications in drug discovery and materials science, and the study of its potential toxicity and safety for use in various applications. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate and its effects on the body.
Méthodes De Synthèse
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate can be synthesized using a variety of methods, including the reaction of terephthalic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethyl sulfate to form Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate. Another method involves the reaction of terephthalic acid with 4-chlorobenzenesulfonamide in the presence of a base, followed by the reaction with dimethyl sulfate.
Applications De Recherche Scientifique
Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. In drug discovery, Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the development of drugs for the treatment of various diseases. Dimethyl 2-(((4-chlorophenyl)sulfonyl)amino)terephthalate has also been used as a building block in the synthesis of various organic compounds, including dendrimers and polymers, which have potential applications in drug delivery and materials science.
Propriétés
Formule moléculaire |
C16H14ClNO6S |
|---|---|
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
dimethyl 2-[(4-chlorophenyl)sulfonylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H14ClNO6S/c1-23-15(19)10-3-8-13(16(20)24-2)14(9-10)18-25(21,22)12-6-4-11(17)5-7-12/h3-9,18H,1-2H3 |
Clé InChI |
FXOGBTZUZYXHKQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



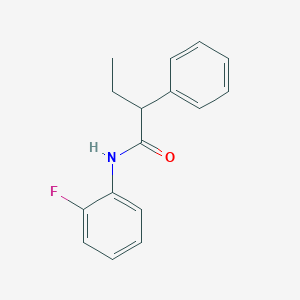

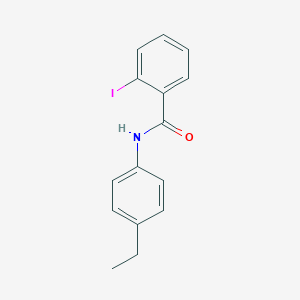

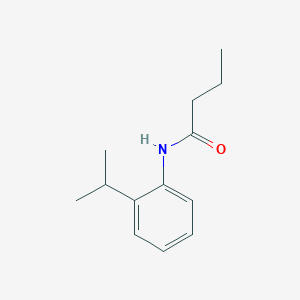
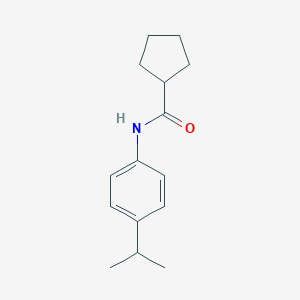
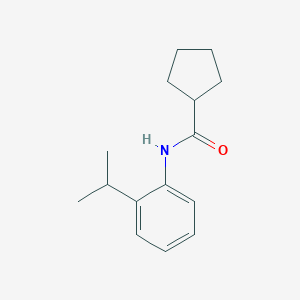
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
